4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzothiazole moiety with a quinoline framework, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate benzothiazole compounds under controlled conditions . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial and fungal growth .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 1-ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 6-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide stands out due to its unique combination of benzothiazole and quinoline moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C26H19N3O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
9-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C26H19N3O3S/c1-14-5-10-19-20(13-14)33-25(28-19)16-6-8-17(9-7-16)27-24(31)21-23(30)18-4-2-3-15-11-12-29(22(15)18)26(21)32/h2-10,13,30H,11-12H2,1H3,(H,27,31) |
InChI Key |
LQJSEKPNBQKHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC6=C5N(C4=O)CC6)O |
Origin of Product |
United States |
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